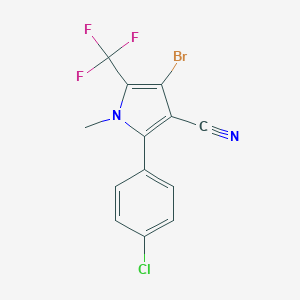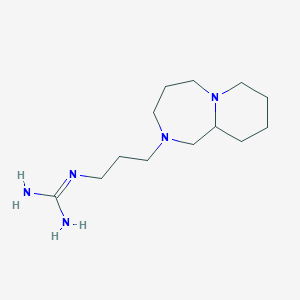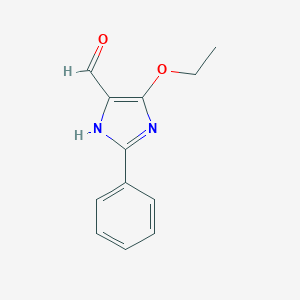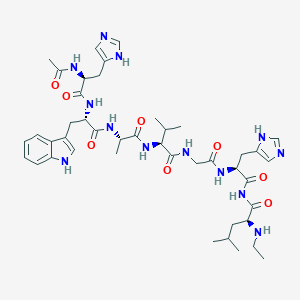
Naltrindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naltrindole is a synthetic opioid antagonist that has been widely used in scientific research for its ability to selectively block the delta-opioid receptor (DOR). This receptor is involved in pain modulation, mood regulation, and addiction. Naltrindole has been used to study the role of DOR in various physiological and pathological conditions, such as depression, anxiety, drug addiction, and chronic pain.
Scientific Research Applications
Modulation of Cocaine and Other Substance Effects
Naltrindole, a selective delta-opioid receptor antagonist, has been explored for its potential in altering the reinforcing properties of substances like cocaine. In studies using animal models, naltrindole effectively blocked cocaine-induced place preference, suggesting its utility in treating substance abuse (Menkens et al., 1992). Similar effects were observed with other substances, indicating its broader applicability in substance abuse treatment.
Interaction with Opioid Receptors
Naltrindole's role in modulating opioid receptor activities, particularly the delta-opioid receptors, has been a significant focus of research. For instance, it has been shown to inhibit the ethanol-induced stimulation of dopamine release in the nucleus accumbens, highlighting its potential in understanding and treating alcohol addiction (Acquas et al., 1993).
Potential in Antitussive Therapy
Studies have explored the antitussive (cough suppressant) effects of naltrindole. Research in animal models showed that naltrindole could decrease cough reflex, suggesting its potential development as an antitussive drug (Kamei et al., 1993).
Role in Immunosuppression
Naltrindole has been investigated for its immunosuppressive properties, similar to cyclosporin A. This aspect of its functionality is not mediated by traditional opioid receptors, indicating a novel mechanism of action and potential use in immune-related conditions (Gaveriaux-Ruff et al., 2001).
Effects on EEG and EEG Power Spectra
Research has also been conducted on the effects of naltrindole on EEG and EEG power spectra, particularly in the context of morphine tolerance. Naltrindole was found to influence the development of tolerance to morphine's effects, suggesting its potential in understanding opioid tolerance mechanisms (Stamidis & Young, 1992).
Binding Characteristics and Receptor Selectivity
The binding characteristics of naltrindole to delta opioid receptors have been extensively characterized, contributing to a deeper understanding of opioid receptor pharmacology and function (Yamamura et al., 1992).
Antineoplastic Properties
Naltrindole has been investigated for its antineoplastic (anti-cancer) properties, particularly in the context of multiple myeloma. Studies indicate its potential for inhibiting cancer cell proliferation through non-opioid receptor-dependent mechanisms (Mundra et al., 2012).
properties
CAS RN |
111555-53-4 |
|---|---|
Product Name |
Naltrindole |
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 |
InChI Key |
WIYUZYBFCWCCQJ-IFKAHUTRSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
synonyms |
17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan naltrindole natrindole hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)


![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)





![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)



